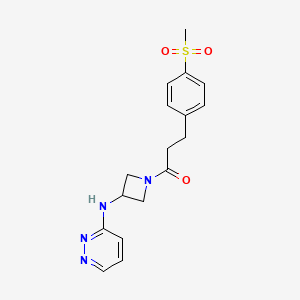

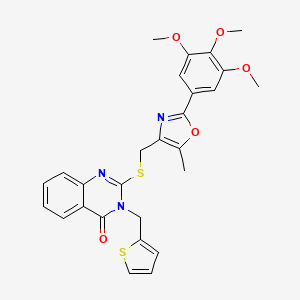

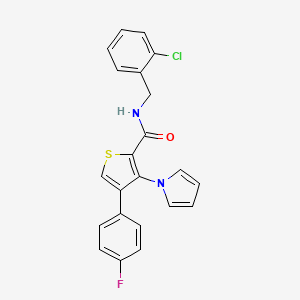

5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .

Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . In addition, the Suzuki–Miyaura coupling is a commonly used method in the synthesis of such compounds .Molecular Structure Analysis

The molecular structure of “5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide” is likely to be complex due to the presence of multiple functional groups. The compound contains a thiophene ring, a sulfonamide group, and a piperidine ring, among other functional groups .Chemical Reactions Analysis

The chemical reactions involving “5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide” could be diverse, given the presence of multiple reactive sites in the molecule. The thiophene ring, for instance, is known to undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C bond formations .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide” would depend on its exact molecular structure. Thiophene itself is a colorless crystalline solid with a melting point of 52 °C and a boiling point of 253 °C at 762 mm .Scientific Research Applications

Catalytic Applications : A study by Khazaei, Abbasi, and Moosavi-Zare (2014) details the use of a related N-bromo sulfonamide compound as a catalyst for synthesizing 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This demonstrates the potential of N-bromo sulfonamides, including 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide, in catalytic applications (Khazaei et al., 2014).

Chemical Synthesis : Chohan and Shad (2011) discuss the synthesis and characterization of sulfonamide-derived compounds, including metal complexes, which implies the significance of such compounds in the field of chemical synthesis and material science (Chohan & Shad, 2011).

Biological Activity : Barnish et al. (1981) describe various sulfonamide compounds, including 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide, and their anticonvulsant activities. This indicates its potential use in pharmacology, particularly in developing anticonvulsant medications (Barnish et al., 1981).

Medical Research : Noreen et al. (2017) synthesized thiophene sulfonamide derivatives and investigated their urease inhibition and hemolytic activities. This research highlights the medical applications of such compounds, particularly in enzyme inhibition studies (Noreen et al., 2017).

Pharmaceutical Development : Yates et al. (2009) describe the synthesis of a related compound, highlighting its use in the pharmaceutical industry for developing anti-proliferative agents (Yates et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with a variety of biological targets .

Mode of Action

Similar compounds have been known to interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds have been known to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds have been known to exhibit a variety of pharmacokinetic properties, including various rates of absorption, distribution patterns, metabolic pathways, and excretion routes .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular levels, including changes in gene expression, modulation of cellular signaling pathways, and alterations in cell morphology .

Action Environment

It’s worth noting that environmental factors such as temperature, ph, and the presence of other molecules can significantly influence the action and stability of similar compounds .

properties

IUPAC Name |

5-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O3S2/c17-14-1-2-15(24-14)25(22,23)19-11-12-5-9-20(10-6-12)16(21)13-3-7-18-8-4-13/h1-4,7-8,12,19H,5-6,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUXITOWRAWGSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2411400.png)

![Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2411403.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2411404.png)

![1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene](/img/structure/B2411410.png)